(R)-4-Hydroxycarvedilol is a chiral compound derived from carvedilol, a non-selective beta-adrenergic antagonist primarily used in the treatment of hypertension and heart failure. This compound is notable for its unique pharmacological properties, which include antioxidant effects and potential cardioprotective benefits.
(R)-4-Hydroxycarvedilol is classified as a beta-adrenergic receptor antagonist and is part of the broader category of phenolic compounds due to its hydroxyl group. It has implications in pharmacology due to its role in modulating cardiovascular responses.
The synthesis of (R)-4-Hydroxycarvedilol typically involves the oxidation of carvedilol. This process can be achieved through various methods, including:
In industrial settings, biotransformation processes are favored due to their efficiency and environmental sustainability. The use of cytochrome P450 enzymes allows for selective hydroxylation under mild conditions, minimizing by-products and maximizing yield.
The molecular formula for (R)-4-Hydroxycarvedilol is C24H26N2O5, reflecting its complex structure that includes two nitrogen atoms and multiple functional groups. The presence of a hydroxyl group distinguishes it from its parent compound, carvedilol.
(R)-4-Hydroxycarvedilol undergoes several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (R)-4-Hydroxycarvedilol involves its competitive antagonism at beta-adrenergic receptors. By binding to these receptors, it inhibits their activation by endogenous catecholamines, leading to decreased heart rate and myocardial contractility.
The compound's binding affinity for beta-adrenergic receptors has been studied using molecular docking simulations, which suggest significant interactions at the receptor sites that contribute to its pharmacological effects .
(R)-4-Hydroxycarvedilol is typically characterized by:
Key chemical properties include:
(R)-4-Hydroxycarvedilol has several scientific uses:
(R)-4-Hydroxycarvedilol (Chemical name: (2R)-1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol; IUPAC: (R)-1-(Carbazol-4-yloxy)-3-[2-(o-methoxyphenoxy)ethylamino]-2-propanol) is a chiral metabolite of the nonselective β-adrenergic antagonist carvedilol. Its molecular formula is C₂₄H₂₆N₂O₅ (molecular weight: 422.47 g/mol), featuring a defined stereocenter at the C-2 position of the propanolamine side chain [3]. This stereochemistry critically determines receptor interactions: while the (S)-enantiomer of carvedilol exhibits dual β-adrenergic and α₁-adrenergic blockade, the (R)-enantiomer (and consequently (R)-4-hydroxycarvedilol) retains α₁-antagonism but lacks significant β-blocking activity [4] [9]. The 4-hydroxylation occurs on the carbazole ring system, yielding positional isomers (4′- and 5′-hydroxyphenyl carvedilol), though the 4′-isomer dominates in metabolic studies [2].
Table 1: Isomeric Characteristics of Carvedilol and Key Metabolites
Compound | Stereochemistry | β-Blocking Activity | α₁-Blocking Activity | Primary Metabolic Route |
---|---|---|---|---|
(S)-Carvedilol | (S)-enantiomer | High (IC₅₀ ~1 nM) | Moderate | CYP2D6/CYP2C9 oxidation |
(R)-Carvedilol | (R)-enantiomer | Negligible | Moderate | CYP2D6/CYP2C9 oxidation |
(R)-4′-Hydroxycarvedilol | (R)-enantiomer | Negligible | Preserved | Direct Phase I metabolite |
This structural specificity enables (R)-4-hydroxycarvedilol to dissociate hemodynamic effects (e.g., vasodilation via α₁-blockade) from cardiodepressant β-blockade, offering a unique pharmacological profile [4] [9].
The identification of (R)-4-hydroxycarvedilol emerged from investigations into carvedilol’s enantioselective metabolism in the 1990s. Studies using human liver microsomes demonstrated that CYP2D6 catalyzes the 4-hydroxylation of carvedilol, with (S)-carvedilol metabolized faster than the (R)-enantiomer despite shared enzymatic pathways [2] [3]. This metabolite was initially detected alongside O-desmethyl carvedilol (DMC) in human plasma following racemic carvedilol administration, though early analytical methods could not resolve the 4′- and 5′-hydroxy positional isomers [2].
Table 2: Key Enzymes in (R)-4-Hydroxycarvedilol Formation
Enzyme | Contribution to Formation | Genetic Polymorphisms | Impact on Plasma Levels |
---|---|---|---|
CYP2D6 | Primary (70-80% of 4-hydroxylation) | 10/10 (decreased function) | ↑ (R)-carvedilol exposure by 32.8% in poor metabolizers |
CYP2C9 | Secondary (15-20%) | *2, *3 alleles (reduced activity) | Moderate increase in parent drug |
CYP2E1 | Minor contributor | None significant | Negligible |
Population pharmacokinetic studies later quantified the impact of CYP2D6 polymorphisms: subjects with the 10/10 genotype (common in Asian populations) exhibit 32.8% reduced carvedilol clearance, leading to elevated plasma concentrations of both (R)-carvedilol and (R)-4-hydroxycarvedilol compared to extensive metabolizers [7]. This metabolic pathway accounts for >40% of carvedilol’s oxidative metabolism in humans, cementing (R)-4-hydroxycarvedilol’s status as a major pharmacologically active metabolite [2] [3].
(R)-4-Hydroxycarvedilol has been instrumental in elucidating stereoselective mechanisms in cardiovascular pharmacology:
Table 3: Analytical Methods for Enantiomer-Specific Quantification
Analytical Technique | Matrix | Separation Strategy | LOQ (per enantiomer) | Key Applications |
---|---|---|---|---|
LC-MS/MS with chiral column | Human plasma | Chirobiotic T (teicoplanin) | 0.02 ng/mL (OHC) | Clinical PK studies in CYP2D6 variants |
HPLC with derivatization | Rat plasma | Diastereomeric formation | 0.05 ng/mL | Preclinical metabolite profiling |
UPLC–MS/MS | Human serum | Chiralcel OD-RH column | 0.2 ng/mL (carvedilol) | Simultaneous carvedilol/metabolite assay |
These studies underscore how (R)-4-hydroxycarvedilol serves as both a mechanistic probe and a structural archetype for next-generation cardiovascular therapeutics targeting Ca²⁺-mediated arrhythmias [4] [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: